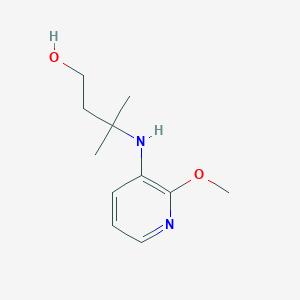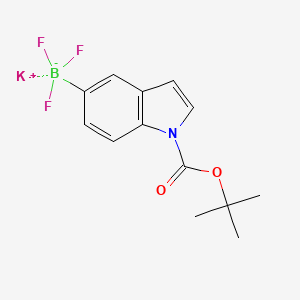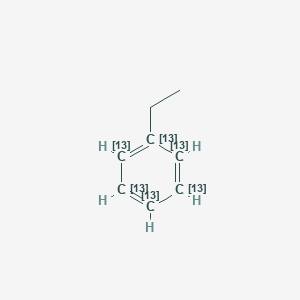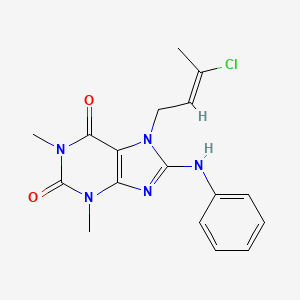
5-Aminolevulinic-13C5-15N Acid Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminolevulinic-13C5-15N Acid Hydrochloride: is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of 5-Aminolevulinic acid, which plays a crucial role in the biosynthesis of heme, an essential component of hemoglobin. The isotopic labeling with carbon-13 and nitrogen-15 makes it particularly useful for various analytical and research applications, including nuclear magnetic resonance (NMR) studies and metabolic research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminolevulinic-13C5-15N Acid Hydrochloride involves the incorporation of isotopically labeled carbon and nitrogen atoms into the 5-Aminolevulinic acid molecule. The process typically starts with the synthesis of isotopically labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled materials and ensure consistent quality. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions: 5-Aminolevulinic-13C5-15N Acid Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used under controlled conditions to study the oxidation of this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to investigate the reduction reactions.
Substitution: Various nucleophiles and electrophiles are used to study substitution reactions, often under acidic or basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
Chemistry: In chemistry, 5-Aminolevulinic-13C5-15N Acid Hydrochloride is used as a tracer in NMR studies to investigate molecular structures and reaction mechanisms. Its isotopic labeling allows for precise tracking of the compound’s behavior in various chemical processes .
Biology: In biological research, this compound is used to study metabolic pathways, particularly those involving heme biosynthesis. It helps in understanding the role of 5-Aminolevulinic acid in cellular processes and its interactions with other biomolecules .
Medicine: In medicine, this compound is used in photodynamic therapy (PDT) for treating certain types of cancer and skin conditions. The compound is converted into protoporphyrin IX, which, upon activation by light, produces reactive oxygen species that can kill cancer cells .
Industry: In industrial applications, this compound is used in the production of stable isotope-labeled compounds for various research and diagnostic purposes. It is also employed in the development of new materials and chemical processes .
作用機序
The mechanism of action of 5-Aminolevulinic-13C5-15N Acid Hydrochloride involves its conversion into protoporphyrin IX, a precursor of heme. This conversion is catalyzed by the enzyme aminolevulinic acid dehydratase. Protoporphyrin IX then undergoes further enzymatic reactions to form heme, which is essential for oxygen transport and various cellular functions .
Molecular Targets and Pathways: The primary molecular target of this compound is the heme biosynthesis pathway. The compound interacts with enzymes involved in this pathway, such as aminolevulinic acid dehydratase and ferrochelatase, to facilitate the production of heme .
類似化合物との比較
5-Aminolevulinic Acid Hydrochloride: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling
5-Aminolevulinic-13C2,15N Acid Hydrochloride: Another isotopically labeled variant with different labeling patterns, used for specific research purposes.
5-Aminolevulinic-13C Acid Hydrochloride: Labeled with carbon-13 only, used in studies where nitrogen-15 labeling is not required.
Uniqueness: The uniqueness of 5-Aminolevulinic-13C5-15N Acid Hydrochloride lies in its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in analytical techniques such as NMR and mass spectrometry, making it a valuable tool for detailed molecular studies .
特性
分子式 |
C5H10ClNO3 |
|---|---|
分子量 |
173.55 g/mol |
IUPAC名 |
5-(15N)azanyl-4-oxo(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChIキー |
ZLHFONARZHCSET-BVNCJLROSA-N |
異性体SMILES |
[13CH2]([13CH2][13C](=O)O)[13C](=O)[13CH2][15NH2].Cl |
正規SMILES |
C(CC(=O)O)C(=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B12052761.png)

![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12052772.png)


![(2R)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12052788.png)
![(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12052794.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052800.png)
![3-Methyl-2-pentyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052816.png)


![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate](/img/structure/B12052845.png)


